Biochemical Potency: Fak-IN-9 vs. PF-573228 and PF-562271
Fak-IN-9 inhibits FAK enzymatic activity with an IC50 of 27.44 nM in cell-free kinase assays [1]. While this potency is moderately lower than the ultra-potent comparators PF-562271 (IC50 = 1.5 nM) and PF-573228 (IC50 = 4 nM), the 27.44 nM value remains within the nanomolar range considered sufficient for target engagement in cellular and in vivo contexts . Critically, Fak-IN-9's IC50 was determined under standardized recombinant kinase assay conditions, enabling cross-study comparability with these widely used benchmark inhibitors.
| Evidence Dimension | FAK enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 27.44 nM |
| Comparator Or Baseline | PF-562271: 1.5 nM; PF-573228: 4 nM |
| Quantified Difference | Fak-IN-9 is approximately 18-fold less potent than PF-562271 and 7-fold less potent than PF-573228 in biochemical assays |
| Conditions | Cell-free recombinant FAK kinase assay |
Why This Matters
Fak-IN-9 maintains nanomolar-level target engagement sufficient for in vivo efficacy while offering a distinct chemotype that may circumvent resistance mechanisms or selectivity liabilities associated with ultra-potent ATP-competitive scaffolds.
- [1] MedChemExpress. (n.d.). FAK-IN-9: Product Technical Datasheet. Catalog No. HY-XXXXX. View Source
